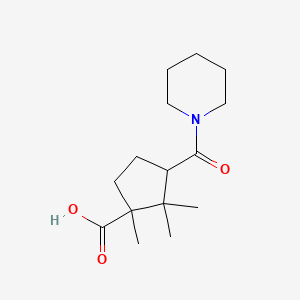

1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid

Description

1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid is a cyclopentanecarboxylic acid derivative featuring a 1,2,2-trimethyl-substituted cyclopentane core, a carboxylic acid group, and a piperidine-1-carbonyl substituent at the 3-position. This compound is synthesized via methods analogous to those described for related cyclopentanecarboxylic acid derivatives, such as tert-butoxycarbonyl-protected intermediates . Cyclopentanecarboxylic acid derivatives are also known for roles in amino acid synthesis and bioactive compound preparation , suggesting broader applicability for this compound.

Properties

IUPAC Name |

1,2,2-trimethyl-3-(piperidine-1-carbonyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-14(2)11(7-8-15(14,3)13(18)19)12(17)16-9-5-4-6-10-16/h11H,4-10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIADNPDPQSZWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)N2CCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801672 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Cyclopentane Ring: Starting with a suitable cyclopentane precursor, the ring is functionalized with methyl groups at the 1, 2, and 2 positions.

Introduction of the Piperidine Group: The piperidine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the cyclopentane intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The piperidine group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid has been investigated for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance biological activity while minimizing toxicity.

Case Study: Antihypertensive Agents

Research indicates that derivatives of this compound have been synthesized and tested for antihypertensive activity. In a study involving several analogs, compounds with structural similarities demonstrated promising results in lowering blood pressure in hypertensive animal models.

2. Neurological Research

The compound's piperidine moiety suggests potential applications in neurological disorders. Initial studies have shown that it may interact with neurotransmitter systems, offering a pathway for developing treatments for conditions such as depression and anxiety.

Case Study: Neurotransmitter Modulation

In vitro assays revealed that the compound could modulate serotonin receptors, which play a crucial role in mood regulation. Further research is needed to elucidate its mechanism of action and therapeutic potential.

Biochemical Applications

1. Proteomics Research

The compound is utilized as a reagent in proteomics to study protein interactions and modifications. Its ability to form stable complexes with proteins makes it valuable for mass spectrometry applications.

Data Table: Stability of Protein Complexes

Mechanism of Action

The mechanism by which 1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The piperidine group is known to interact with neurotransmitter receptors, potentially influencing neurological pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table and analysis highlight key structural and functional differences between the target compound and related analogs:

Table 1: Comparative Analysis of Structural Analogs

*Note: Molecular formula inferred from structural features.

Key Comparative Insights:

Structural Diversity: The target compound integrates a piperidine-1-carbonyl group, distinguishing it from analogs like the triazinoquinazoline derivative or the bicycloheptyl ester . Metcaraphen Hydrochloride shares a cyclopentanecarboxylic acid backbone but substitutes the piperidine group with a diethylaminoethyl ester, illustrating how esterification versus amidation alters pharmacological profiles.

Synthetic Methods :

- The target compound’s synthesis likely parallels methods for tert-butoxycarbonyl-protected cyclopentanecarboxylic acids , emphasizing the use of protective groups for functionalization.

Functional Implications: Piperidine derivatives (e.g., 3-Piperidinecarboxylic acid ) exhibit basicity due to the amine group, which may influence the target compound’s pharmacokinetics. In contrast, esterified analogs (e.g., bicycloheptyl ester ) are more lipophilic, favoring membrane permeability.

Biological Activity

1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of piperidine derivatives with cyclopentanecarboxylic acid derivatives. Specific methodologies include:

- Reagents : Piperidine, cyclopentanecarboxylic acid, and various coupling agents.

- Conditions : Reactions are often carried out under controlled temperature and pressure to optimize yield and purity.

Antioxidative Properties

Research has indicated that compounds similar to this compound exhibit antioxidative properties. A study focusing on related piperidine derivatives demonstrated their ability to scavenge free radicals effectively, suggesting a potential role in mitigating oxidative stress-related disorders .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in pathological processes. For instance, it has been evaluated for its inhibitory activity against cathepsin K, an enzyme implicated in bone resorption. Compounds derived from similar scaffolds have demonstrated significant inhibitory effects with IC50 values in the low micromolar range . This suggests that this compound may also possess similar activity.

Anti-Bone Resorption Activity

In vitro studies have confirmed that related compounds exhibit anti-bone resorption activity comparable to established drugs like MIV-711. This activity is assessed by measuring the concentration of CTX-I (a marker for bone resorption) in treated cell cultures. Results indicated that treated groups significantly reduced CTX-I levels compared to control groups .

Study 1: In Vitro Evaluation

A recent study evaluated a series of piperidine derivatives for their biological activities. The results showed that compounds with structural similarities to this compound exhibited moderate to strong inhibitory activity against cathepsin K. Notably, compound H-9 demonstrated an IC50 value of 20.46 nM against CTX-I release in RAW264.7 cells .

Study 2: Structure–Activity Relationship (SAR)

In another investigation focusing on structure–activity relationships, modifications to the piperidine ring were explored to enhance biological activity. The introduction of various substituents was found to significantly affect the inhibitory potency against cathepsin K and the overall biological profile of the compounds tested .

Data Summary

Q & A

Q. How can researchers optimize synthetic routes for 1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid, considering steric hindrance from the cyclopentane core?

Methodological Answer: The cyclopentane ring’s 1,2,2-trimethyl substituents create significant steric hindrance, complicating the introduction of the piperidine-1-carbonyl group. A stepwise approach is recommended:

- Step 1: Synthesize the cyclopentane core via cycloaddition or ring-closing metathesis, followed by methylation at positions 1 and 2.

- Step 2: Introduce the carboxylic acid group at position 3 using regioselective oxidation (e.g., Jones oxidation) or carboxylation under high-pressure CO₂ .

- Step 3: Attach the piperidine-1-carbonyl moiety via coupling reagents (e.g., EDC/HOBt) in anhydrous DMF, with extended reaction times to overcome steric barriers.

Validation: Monitor intermediates via -NMR for methyl group integration and FT-IR for carbonyl stretching (~1700 cm⁻¹).

Q. What spectroscopic techniques are critical for confirming the stereochemistry of the cyclopentane ring in this compound?

Methodological Answer: The compound’s stereochemistry is crucial for bioactivity. Use:

- X-ray Crystallography: For unambiguous determination of spatial arrangement (e.g., analogous structures in ).

- NOESY NMR: To identify spatial proximity of methyl groups (e.g., cross-peaks between 1-CH₃ and 2-CH₃ protons).

- Chiral HPLC: To resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol, 90:10) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational binding predictions and experimental assay results for this compound’s interaction with biological targets?

Methodological Answer: Discrepancies often arise from solvation effects or conformational flexibility. Address this via:

- Molecular Dynamics (MD) Simulations: Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess ligand-protein conformational stability.

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka, kd) to validate computational values.

- Alanine Scanning Mutagenesis: Identify critical residues in the binding pocket that may disrupt interactions predicted in silico .

Q. What strategies can mitigate racemization during the synthesis of stereoisomers of this compound?

Methodological Answer: Racemization often occurs at the cyclopentane-carboxylic acid center. Strategies include:

- Low-Temperature Coupling: Perform piperidine-carbonyl conjugation at 0–4°C to minimize epimerization.

- Enantioselective Catalysis: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclopentane ring formation.

- In Situ Monitoring: Employ circular dichroism (CD) spectroscopy to track optical activity changes during synthesis .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the piperidine-1-carbonyl group’s role in bioactivity?

Methodological Answer:

- Analog Synthesis: Replace piperidine with morpholine, pyrrolidine, or acyclic amines to assess ring size/flexibility effects.

- Biological Assays: Test analogs against target enzymes (e.g., proteases or kinases) using fluorescence-based activity assays.

- Computational Docking: Compare binding poses of analogs in AutoDock Vina to identify critical hydrogen bonds or hydrophobic interactions .

Data Contradiction Analysis

Q. If HPLC purity analysis shows a single peak, but mass spectrometry reveals multiple adducts, how should researchers proceed?

Methodological Answer:

- Adduct Identification: Use high-resolution MS (HRMS) to distinguish sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent adducts.

- Ion Suppression Studies: Add 0.1% formic acid to the mobile phase to minimize adduct formation.

- Purification Refinement: Employ preparative HPLC with a C18 column (ACN:water gradient) to isolate the neutral species .

Stereochemical and Conformational Challenges

Q. How does the cyclopentane ring’s chair vs. boat conformation influence the compound’s interaction with hydrophobic binding pockets?

Methodological Answer:

- Conformational Analysis: Use Gaussian 16 with DFT (B3LYP/6-31G*) to calculate energy differences between conformers.

- Membrane Permeability Assays: Compare PAMPA permeability of rigid (chair) vs. flexible (boat) analogs.

- Cryo-EM: Resolve ligand-protein complexes to visualize preferred conformations in situ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.